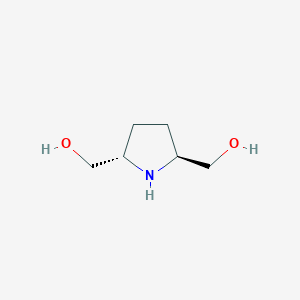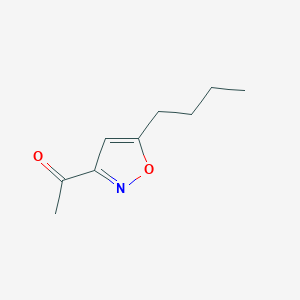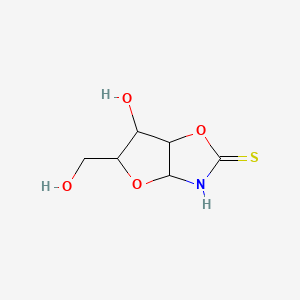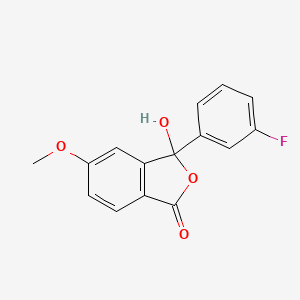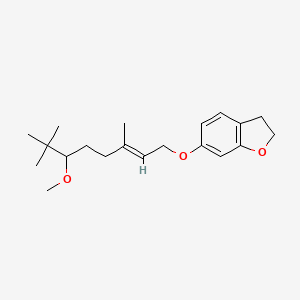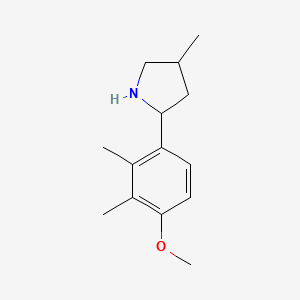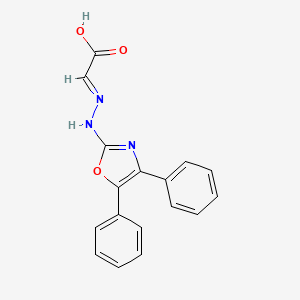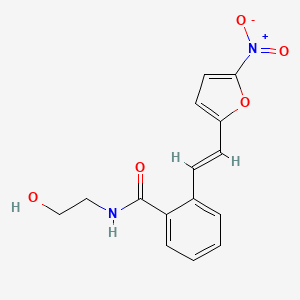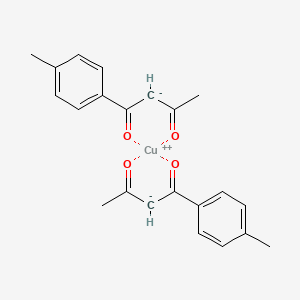
Copper;1-(4-methylphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1-(4-methylphenyl)butane-1,3-dione: is an organic compound known for its unique chemical properties and applications. It is a coordination complex where copper is bonded to 1-(4-methylphenyl)butane-1,3-dione, a diketone. This compound is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of copper salts with 1-(4-methylphenyl)butane-1,3-dione. One common method includes the following steps:
Preparation of 1-(4-methylphenyl)butane-1,3-dione: This compound can be synthesized through the condensation reaction of acetophenone and ethyl acetate in the presence of a base.
Formation of the Copper Complex: The diketone is then reacted with a copper salt, such as copper(II) chloride, in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 1-(4-methylphenyl)butane-1,3-dione are prepared using optimized reaction conditions to ensure high yield and purity.
Complex Formation: The diketone is then reacted with copper salts in industrial reactors, followed by purification steps to isolate the desired complex.
Analyse Chemischer Reaktionen
Copper;1-(4-methylphenyl)butane-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of copper oxides and other by-products.
Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.
Substitution: The diketone ligands can be substituted with other ligands under specific conditions, leading to the formation of different copper complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Copper;1-(4-methylphenyl)butane-1,3-dione: has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism by which Copper;1-(4-methylphenyl)butane-1,3-dione exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can coordinate with various biological molecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Copper;1-(4-methylphenyl)butane-1,3-dione: can be compared with other copper complexes, such as:
This compound: Similar in structure but with different ligands, leading to variations in reactivity and applications.
This compound: Another diketone complex with distinct properties and uses.
The uniqueness of This compound lies in its specific ligand structure, which imparts unique reactivity and stability, making it suitable for diverse applications.
Eigenschaften
Molekularformel |
C22H22CuO4 |
|---|---|
Molekulargewicht |
414.0 g/mol |
IUPAC-Name |
copper;1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
QZRMAEJYZBYNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



